molecular formula C14H15NO2S B177537 alpha-Toluenesulfono-p-toluidide CAS No. 5434-03-7

alpha-Toluenesulfono-p-toluidide

Cat. No.: B177537
CAS No.: 5434-03-7
M. Wt: 261.34 g/mol
InChI Key: YEIBHZWRMVSTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Toluenesulfono-p-toluidide is an organic compound with the molecular formula C14H15NO2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Toluenesulfono-p-toluidide typically involves the reaction of benzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

alpha-Toluenesulfono-p-toluidide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives, depending on the substituent introduced.

Scientific Research Applications

alpha-Toluenesulfono-p-toluidide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-Toluenesulfono-p-toluidide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide derivative without the phenylmethyl group.

    N-(Phenylmethyl)benzenesulfonamide: Similar structure but lacks the specific substitution pattern of alpha-Toluenesulfono-p-toluidide.

    4-Methyl-N-(phenylmethyl)benzenesulfonamide: Contains a methyl group on the benzene ring in addition to the phenylmethyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenylmethyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

5434-03-7

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

N-(4-methylphenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C14H15NO2S/c1-12-7-9-14(10-8-12)15-18(16,17)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3

InChI Key

YEIBHZWRMVSTRN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2

5434-03-7

Origin of Product

United States

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